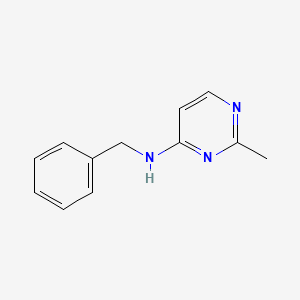

Benzyl-(2-methyl-pyrimidin-4-yl)-amine

Description

Properties

IUPAC Name |

N-benzyl-2-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-10-13-8-7-12(15-10)14-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQDYAJWIXMREZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(2-methyl-pyrimidin-4-yl)-amine typically involves the reaction of 2-methyl-4-chloropyrimidine with benzylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring in Benzyl-(2-methyl-pyrimidin-4-yl)-amine undergoes nucleophilic substitution at electron-deficient positions. For example:

-

Benzylation : Reacting with 2,4-dimethylbenzyl bromide in DMF at 130°C in the presence of KCO yields N-(2,4-dimethylbenzyl)-4-(pyridin-3-yl)pyrimidin-2-amine (43% yield after purification) .

-

Arylation : Buchwald-Hartwig amination with aryl bromides (e.g., 2,4-dichlorobromobenzene) using Pd(II)/xantphos catalysts produces N-aryl derivatives (27–82% yields) .

Table 1: Nucleophilic Substitution Examples

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2,4-Dimethylbenzyl bromide | DMF, KCO, 130°C | N-(2,4-Dimethylbenzyl)-pyrimidinamine | 43% | |

| 2,4-Dichlorobromobenzene | Pd(II)/xantphos, toluene, reflux | N-Arylpyrimidinamine | 35% |

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of the pyrimidine ring:

-

Suzuki Coupling : Reacts with boronic acids under Pd catalysis to introduce aryl/heteroaryl groups at the 4-position .

-

Buchwald-Hartwig Amination : Forms C–N bonds with primary/secondary amines, as demonstrated in the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives (up to 82% yield) .

Key Mechanistic Insight :

The electron-withdrawing pyrimidine ring enhances reactivity toward Pd-mediated couplings, with xantphos ligands improving catalyst stability .

Cyclization Reactions

The amine group participates in cyclizations to form fused heterocycles:

-

Pyrimido[4,5-d]pyrimidines : Heating with formamide at 130°C generates Schiff base intermediates, which cyclize to form bicyclic systems .

-

Triazole-Pyrimidine Hybrids : Reaction with guanidine hydrochloride in ethanol under basic conditions produces triazole-fused pyrimidines (used in antibacterial agents) .

Table 2: Cyclization Pathways

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Formamide | 130°C, 4 hours | Pyrimido[4,5-d]pyrimidine | Kinase inhibitors | |

| Guanidine hydrochloride | Ethanol, NaOH, reflux | Triazole-pyrimidine hybrid | Antibacterial agents |

Acylation and Alkylation

The benzylamine moiety undergoes standard amine reactions:

-

Acylation : Reacts with acetic anhydride to form N-acetyl derivatives.

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in polar aprotic solvents yields N-alkylated products.

Biological Activity and Reactivity

The compound’s interactions with enzymes (e.g., USP1/UAF1 deubiquitinase) involve hydrogen bonding between the pyrimidine nitrogen and catalytic residues, modulating anticancer activity . Substituents at the 2-methyl position influence steric effects and binding affinity .

Key Findings

-

The pyrimidine ring’s electron deficiency drives reactivity in Pd-catalyzed couplings and nucleophilic substitutions.

-

Cyclization reactions expand utility in synthesizing bioactive heterocycles, such as kinase inhibitors .

-

Substituents on the benzyl group fine-tune solubility and biological potency .

For synthetic protocols, refer to experimental sections in .

Scientific Research Applications

Benzyl-(2-methyl-pyrimidin-4-yl)-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl-(2-methyl-pyrimidin-4-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural differences between Benzyl-(2-methyl-pyrimidin-4-yl)-amine and related compounds:

Key Observations:

- Steric Hindrance: Diethylamine () and dimethylamino () groups increase steric bulk, which may reduce binding efficiency in enzyme active sites.

Q & A

Q. What are the established synthetic routes for Benzyl-(2-methyl-pyrimidin-4-yl)-amine, and how do reaction conditions influence yield?

The synthesis of benzyl-substituted pyrimidinyl amines typically involves nucleophilic substitution or coupling reactions. For example, in structurally analogous compounds like N-Benzyl-4-methyl-6-phenylpyrimidin-2-amine, a high-yield (96%) synthesis was achieved using a benzylamine derivative and a pyrimidinyl precursor under mild alkaline conditions . Critical parameters include:

- Temperature control : Reactions often proceed optimally at 60–80°C to balance reactivity and side-product formation.

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in aryl-amine bond formation.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:1 ratio) is standard for isolating pure products.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Assignments for pyrimidine protons (e.g., δ 8.2–8.5 ppm for aromatic protons) and benzyl groups (δ 4.5–5.0 ppm for CH₂) confirm connectivity. NOESY experiments resolve spatial proximity of substituents .

- X-ray crystallography : Determines absolute configuration and bond angles. For example, monoclinic crystal systems (space group P21/c) with a = 13.10 Å, b = 13.82 Å, and β = 91.1° were reported for related benzyl-pyrimidine derivatives .

- IR spectroscopy : Peaks at ~3450 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C) validate functional groups .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data for derivatives of this compound?

Contradictions in NMR or IR data often arise from dynamic processes (e.g., rotamerism) or solvent effects. Methodological solutions include:

- Variable-temperature NMR : Resolves broadening peaks caused by conformational exchange. For example, cooling to −40°C stabilizes rotamers in similar pyrimidine amines .

- 2D correlation spectroscopy (COSY, HSQC) : Assigns overlapping signals in crowded spectra.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify experimental assignments .

Q. What strategies optimize regioselectivity in functionalizing the pyrimidine ring of this compound?

Regioselective modifications require:

- Directing groups : Electron-withdrawing substituents (e.g., nitro or sulfonyl) at the 4-position direct electrophilic attacks to the 2- or 6-positions .

- Metal-mediated coupling : Suzuki-Miyaura reactions with boronic acids selectively functionalize the 6-position under Pd catalysis .

- Protection/deprotection : Temporary protection of the amine group (e.g., with Boc) prevents unwanted side reactions during alkylation .

Q. How does steric hindrance from the benzyl group influence the reactivity of this compound?

The bulky benzyl moiety reduces nucleophilicity at the pyrimidine nitrogen, necessitating:

- Stronger bases : Use of NaH or LDA deprotonates the amine for alkylation or acylation.

- High-pressure conditions : Accelerates reactions involving sterically hindered intermediates (e.g., SNAr reactions at 100°C) .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility and stabilize transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.